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molecular formula C13H9ClO B083286 4-Phenylbenzoyl chloride CAS No. 14002-51-8

4-Phenylbenzoyl chloride

Cat. No. B083286
M. Wt: 216.66 g/mol
InChI Key: JPVUWCPKMYXOKW-UHFFFAOYSA-N
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Patent
US07968748B2

Procedure details

(1,1′-biphenyl)-4-carboxylic acid (20 g, 100.9 mmol) was refluxed for one night in 100 ml of SOCl2 in the presence of a few drops of DMF. Thionyl chloride was removed at ordinary pressure and the residue was triturated in Et2O and filtered. Yield 100% of (1,1′-biphenyl)-4-carbonyl chloride (21.9 g), white crystalline solid. m.p. 116-119° C. 1H-NMR(CHCl3) 7.41-7.73 (7H, m), 8.18 (2H, d, J=8.3 Hz). 13C-NMR(CHCl3) 128.0, 128.1, 129.5, 129.7, 132.4, 132.6, 139.6, 148.7, 168.6
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7](O)=[O:8])=[CH:3][CH:2]=1.O=S(Cl)[Cl:18]>CN(C=O)C>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][C:4]([C:7]([Cl:18])=[O:8])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thionyl chloride was removed at ordinary pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated in Et2O
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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